molecular formula C15H26N2O2 B2410940 N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide CAS No. 2361863-54-7

N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide

Cat. No. B2410940
CAS RN: 2361863-54-7
M. Wt: 266.385
InChI Key: VAOFTUPNIPXJFR-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide, commonly known as EPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. EPP belongs to the class of enkephalinase inhibitors, which are compounds that inhibit the breakdown of endogenous opioid peptides such as enkephalins. The inhibition of enkephalinase leads to an increased concentration of enkephalins, which are natural painkillers, in the body. EPP has been shown to have potential therapeutic applications in the treatment of pain, addiction, and depression.

Mechanism of Action

The mechanism of action of EPP involves the inhibition of enkephalinase, which is an enzyme that breaks down endogenous opioid peptides such as enkephalins. The inhibition of enkephalinase leads to an increased concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects. EPP has been shown to increase the concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation. EPP has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

The advantages of using EPP in lab experiments include its potential therapeutic applications in the treatment of pain, addiction, and depression. EPP has also been shown to be effective in animal models of addiction and depression. The limitations of using EPP in lab experiments include its complex synthesis method and potential toxicity.

Future Directions

For research on EPP include the development of more efficient synthesis methods, the optimization of EPP for therapeutic applications, and the evaluation of the safety and efficacy of EPP in human clinical trials. EPP may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of EPP is a complex process that involves several steps. The first step involves the reaction of propylpiperidine with acrylonitrile to form a cyanoalkene intermediate. The cyanoalkene intermediate is then reacted with ethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine intermediate. The amine intermediate is then reacted with ethyl acrylate to form the final product, EPP.

Scientific Research Applications

EPP has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. EPP has been shown to inhibit the breakdown of enkephalins, which are natural painkillers. This leads to an increased concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to have potential applications in the treatment of addiction. EPP has been shown to reduce drug-seeking behavior in animal models of addiction. EPP has also been shown to have potential applications in the treatment of depression. EPP has been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation.

properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-4-7-13-8-10-17(11-9-13)15(19)12-16(6-3)14(18)5-2/h5,13H,2,4,6-12H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOFTUPNIPXJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(CC1)C(=O)CN(CC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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